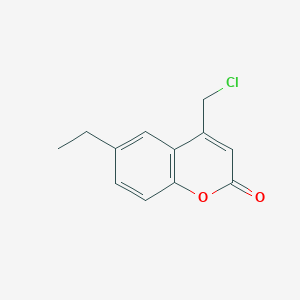

4-(chloromethyl)-6-ethyl-2H-chromen-2-one

Description

Significance of the 2H-Chromen-2-one Core as a Privileged Structure in Drug Discovery

The 2H-chromen-2-one nucleus is widely recognized as a "privileged structure" in drug discovery. This term is used for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for the development of novel therapeutic agents. The planar, lipophilic, and aromatic nature of the coumarin (B35378) core allows it to engage in various interactions with biological macromolecules, including hydrophobic and π–π stacking interactions with aromatic amino acid residues of proteins. mdpi.com This inherent versatility has made the chromen-2-one scaffold a frequent starting point in the design of new bioactive molecules. arkat-usa.org

Overview of Pharmacological Potential of Chromen-2-one Derivatives

Coumarin derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. nih.gov Depending on the nature and position of substituents on the core ring structure, these compounds have shown potential as anticoagulant, anti-inflammatory, antimicrobial (antibacterial and antifungal), antitumor, antiviral (including anti-HIV), and antioxidant agents. sciensage.infonih.govnih.gov Famous examples include the anticoagulant drug warfarin (B611796) and the antibiotic novobiocin, which validate the therapeutic potential of this structural class. nih.gov The wide range of biological responses has cemented the coumarin system as an important moiety in modern drug discovery programs. nih.gov

Research Scope and Focus on 4-(chloromethyl)-6-ethyl-2H-chromen-2-one within the Chromen-2-one Landscape

Within the vast family of coumarins, this article focuses specifically on This compound . This particular derivative is distinguished by two key features: an ethyl group at the 6-position of the benzene (B151609) ring and a reactive chloromethyl group at the 4-position of the pyrone ring. The chloromethyl group is a potent electrophilic site, making this compound a highly valuable synthetic intermediate for the construction of more complex molecules. Its utility lies not just in potential inherent bioactivity but in its role as a building block for creating novel coumarin derivatives with tailored properties, including its use in developing fluorescent probes and labeling agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-6-ethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClO2/c1-2-8-3-4-11-10(5-8)9(7-13)6-12(14)15-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZSYMGPRXJWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359142 | |

| Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637751-75-8 | |

| Record name | 4-(chloromethyl)-6-ethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Analogue Development of 4 Chloromethyl 6 Ethyl 2h Chromen 2 One

Chemical Transformations of the Chloromethyl Moiety

The C4-chloromethyl group is an electrophilic center, making it highly susceptible to reactions with various nucleophiles. This reactivity is the cornerstone of many derivatization strategies for this coumarin (B35378) scaffold.

The chlorine atom of the 4-(chloromethyl) group is a good leaving group, readily displaced by a wide array of nucleophiles. This classic SN2 reaction pathway allows for the introduction of diverse functional groups at the C4-methyl position. While studies may focus on various substituted coumarins, the fundamental reactivity of the 4-chloromethyl moiety is a well-established principle applicable across the class.

For instance, research on related 4-(chloromethyl)coumarins demonstrates their reaction with Schiff bases to form new coumarin-imine hybrids. chemrxiv.org In these syntheses, the nitrogen atom of the imine acts as the nucleophile, displacing the chloride to create a new C-N bond. chemrxiv.org Similarly, sulfur nucleophiles, such as in acetylthio groups, can be introduced, leading to products like 4-((acetylthio)methyl) derivatives. asianpubs.org These transformations highlight the utility of the chloromethyl group as a key synthetic handle for introducing heteroatoms and extending the molecular structure.

Table 1: Examples of Nucleophilic Substitution on 4-(Chloromethyl)coumarin Scaffolds This table is illustrative of the types of reactions the chloromethyl group can undergo.

| Nucleophile | Resulting Functional Group | Reference Example |

|---|---|---|

| Sodium Azide (B81097) (NaN₃) | Azidomethyl (-CH₂N₃) | nih.govresearchgate.net |

| Schiff Bases (R-CH=N-R') | Iminomethyl (-CH₂-N=CH-R') | chemrxiv.org |

| Potassium Acetylthioacetate | Acetylthiomethyl (-CH₂SAc) | asianpubs.org |

A particularly significant transformation of the 4-(chloromethyl) group is its conversion to a 4-(azidomethyl) moiety. This is typically achieved through a straightforward nucleophilic substitution reaction with sodium azide (NaN₃) in a suitable solvent like acetone (B3395972) or DMF. nih.govresearchgate.netnih.gov This reaction is efficient and fundamental for subsequent hybridization strategies. nih.govresearchgate.net

The introduction of the azide group is a critical step for engaging in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govnih.gov The resulting 4-(azidomethyl)-6-ethyl-2H-chromen-2-one becomes a key building block, ready to be "clicked" onto molecules containing a terminal alkyne. This strategy is widely used to create more complex molecules, such as triazole-linked hybrids. nih.govnih.gov Beyond the azide, hydrolysis of the chloromethyl group can yield the corresponding hydroxymethyl derivative. nih.gov

Modifications at the Ethyl Group and Other Aromatic Ring Positions

While the chloromethyl group is the most common site for derivatization, the coumarin's aromatic ring also offers positions for modification, including the C6-ethyl group. However, direct and selective chemical transformation of the C6-ethyl substituent on a pre-formed coumarin scaffold is not as extensively documented as reactions at other positions.

More commonly, modifications are made to the benzene (B151609) ring of the coumarin core through electrophilic substitution or modern cross-coupling reactions. For example, studies on related coumarin structures have demonstrated that the aromatic ring can undergo nitration. chemmethod.com In these cases, treatment with nitric and sulfuric acid introduces nitro groups onto the ring, which can then be reduced to amino groups, providing a handle for further functionalization. chemmethod.com Other research has shown selective C-H functionalization at the C-6 position of the coumarin scaffold using iodonium (B1229267) salts to introduce groups like carbonodithioate. frontiersin.org Palladium-catalyzed reactions have also been employed for the diarylation of coumarins at various positions on the benzene ring. mdpi.com These methods exemplify how the electronic properties and biological activity of the coumarin core can be tuned by altering the substitution pattern on the aromatic ring, even if direct modification of the ethyl group is less common.

Hybridization Approaches with Other Bioactive Scaffolds

A powerful strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are linked together to create a single molecule with potentially enhanced or novel biological activity. The 4-(chloromethyl)-6-ethyl-2H-chromen-2-one scaffold is an excellent platform for such approaches.

Researchers have successfully synthesized hybrids linking coumarins to nucleobases like uracil, thymine, and theobromine. nih.govresearchgate.net A prevalent synthetic route involves a multi-step process. First, the 4-(chloromethyl)coumarin is converted to its 4-(azidomethyl) analogue. nih.govresearchgate.net In parallel, a nucleobase is functionalized with a terminal alkyne group, for example, through N-propargylation. nih.govresearchgate.net

The two fragments—the azidomethyl coumarin and the propargylated nucleobase—are then joined using the Cu(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC) reaction. chemrxiv.orgnih.govresearchgate.net This "click" reaction forms a stable, chemically robust 1,2,3-triazole ring that serves as the linker between the coumarin and nucleobase scaffolds. chemrxiv.orgnih.gov This modular approach allows for the creation of a library of hybrid compounds by varying both the coumarin and the nucleobase components. nih.govresearchgate.netnih.gov

The formation of a triazole ring is a central strategy for creating hybrid molecules based on the coumarin scaffold. nih.gov The triazole itself can act as a pharmacophore, and it serves as an effective and stable linker to connect the coumarin core to other bioactive fragments. chemrxiv.orgnih.gov

The most common method for synthesizing these hybrids is the CuAAC click chemistry approach. asianpubs.orgresearchgate.net As described previously, this involves reacting a coumarin bearing an azide group (derived from this compound) with a molecule containing a terminal alkyne. nih.govnih.gov The reaction is highly efficient and regioselective, typically affording the 1,4-disubstituted triazole isomer. nih.gov This strategy has been used to link coumarins to a vast array of chemical entities, including sugars, anilines, and other heterocyclic systems, demonstrating its versatility in generating novel molecular architectures. chemmethod.comnih.govnih.gov

Table 2: Hybridization Strategies via the 4-Chloromethyl Group

| Hybrid Type | Key Linker | Common Synthetic Strategy | Key Intermediates | References |

|---|---|---|---|---|

| Coumarin-Nucleobase | 1,2,3-Triazole | 1. Azide formation from chloromethyl coumarin.2. Propargylation of nucleobase.3. Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | 4-(Azidomethyl)coumarin, Propargylated Nucleobase | chemrxiv.orgnih.govresearchgate.netnih.gov |

Integration with Other Heterocyclic Systems

The fusion or linkage of the coumarin nucleus with other heterocyclic systems is a widely employed strategy to generate novel hybrid molecules with potentially enhanced or unique activities. The reactive chloromethyl group of 4-(chloromethyl)coumarins serves as an excellent electrophilic site for nucleophilic substitution reactions with various heterocyclic moieties. While specific studies on the 6-ethyl derivative are not extensively documented, the reactivity of the analogous 4-(chloromethyl)-6-methyl-2H-chromen-2-one provides a strong basis for predicting its behavior in similar synthetic transformations.

Table 1: Examples of Heterocyclic Integration with 4-(Chloromethyl)coumarin Analogues

| Heterocyclic System | Reagent/Reaction Condition | Resulting Compound Structure (Example) | Reference |

| Thiazole (B1198619) | Substituted thioureas in absolute dry ethanol, reflux. | 3-(2-(Substituted-amino)thiazol-4-yl)-2H-chromen-2-one derivatives. | nih.gov |

| 1,2,4-Triazole | 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol. | 4-({[4-Aryl-5-substituted-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2H-chromen-2-one derivatives. | nih.gov |

| 1,3,4-Oxadiazole | 5-Substituted-1,3,4-oxadiazole-2-thiol. | 4-({[5-Substituted-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2H-chromen-2-one derivatives. | nih.gov |

| 1,2,3-Triazole | Sodium azide followed by click chemistry with terminal alkynes. | 1,4-Disubstituted 1,2,3-triazole linked to the coumarin core via a methylene (B1212753) bridge. | nih.govscielo.br |

| Pyrazole (B372694) | Reaction with hydrazine (B178648) derivatives after initial modification of the coumarin core. | Chromeno[4,3-c]pyrazol-4-one derivatives from 4-chloro-3-formylcoumarin. | mdpi.com |

Thiazole Integration: The synthesis of thiazolyl coumarins can be achieved through the Hantzsch thiazole synthesis. For instance, 3-bromoacetylcoumarin, which can be prepared from a 3-acetylcoumarin (B160212) precursor, reacts with substituted thioureas to yield thiazolyl-coumarin conjugates. nih.gov A similar strategy could be envisioned starting from this compound, where the chloromethyl group is first converted to a suitable precursor for thiazole ring formation.

Triazole and Oxadiazole Integration: The chloromethyl group is susceptible to nucleophilic attack by the sulfur atom of thione-substituted heterocycles. Studies on 4-(bromomethyl)-6-methyl-2H-chromen-2-one have shown that it readily reacts with various 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and 5-substituted-1,3,4-oxadiazole-2-thiols to furnish the corresponding thioether-linked coumarin-heterocycle hybrids. nih.gov This indicates a viable pathway for derivatizing this compound. Another prominent method for creating coumarin-triazole conjugates is through copper-catalyzed azide-alkyne cycloaddition (click chemistry). This involves the conversion of the chloromethyl group to an azide, followed by reaction with a terminal alkyne-bearing molecule. nih.govscielo.br

Pyrazole Integration: The synthesis of coumarin-pyrazole hybrids often involves multi-step sequences. One approach involves the reaction of 4-chloro-3-formylcoumarin with hydrazine derivatives, leading to the formation of chromeno[4,3-c]pyrazol-4-ones. mdpi.com While this does not directly utilize the chloromethyl group, it highlights a strategy for annulating a pyrazole ring to the coumarin scaffold. Alternatively, 1,3-dipolar cycloaddition reactions can be employed to construct pyrazole rings appended to the coumarin nucleus. biointerfaceresearch.com

Rational Design of New Chromen-2-one Derivatives

The development of novel chromen-2-one derivatives from this compound can be significantly accelerated through rational design strategies. These approaches utilize computational tools to predict the biological activity and pharmacokinetic properties of designed molecules, thereby guiding synthetic efforts towards compounds with a higher probability of success. Key methodologies include molecular docking, quantitative structure-activity relationship (QSAR) studies, and the analysis of structure-activity relationships (SAR).

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. For coumarin derivatives, molecular docking has been instrumental in understanding their interactions with various enzymes, including acetylcholinesterase, carbonic anhydrase, and cyclooxygenase. dergipark.org.trnih.govacs.org In the context of this compound, docking studies can be used to design derivatives with improved binding affinities. For example, by modeling the interactions of the parent compound within a target's active site, modifications to the 4-position, by replacing the chloro- group with various heterocyclic moieties, can be evaluated in silico to prioritize the synthesis of the most promising candidates. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to predict the activity of new, unsynthesized analogues. For coumarin derivatives, QSAR studies have been successfully applied to design compounds with enhanced antioxidant and antimicrobial activities. researchgate.netnih.gov A QSAR model for derivatives of this compound could be developed by synthesizing a library of analogues with diverse substituents at the 4-position and evaluating their biological activity. The resulting model would guide the design of new derivatives with optimized properties.

Table 2: Rational Design Approaches for Coumarin Derivatives

| Design Strategy | Principle | Application to this compound | Key Findings from Analogues |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a biological target. | Design of derivatives with enhanced binding to specific enzymes or receptors by virtually screening different substituents at the 4-position. | The coumarin ring often establishes key interactions within the active site, while substituents can provide additional binding contacts. nih.govacs.org |

| QSAR | Correlates chemical structure with biological activity using mathematical models. | Development of predictive models to guide the synthesis of analogues with improved activity based on calculated molecular descriptors. | Lipophilicity and electronic parameters are often critical descriptors for the biological activity of coumarin derivatives. researchgate.net |

| SAR | Identifies key functional groups and structural features responsible for biological activity. | Systematic modification of the 4-chloromethyl group to explore the impact of different functionalities on activity. | The substituent at the C-4 position significantly modulates the biological profile of coumarins. nih.gov |

By integrating these rational design approaches, the development of novel derivatives of this compound can be pursued in a more efficient and targeted manner, maximizing the potential for discovering new compounds with valuable properties.

Pharmacological and Biological Activities of 4 Chloromethyl 6 Ethyl 2h Chromen 2 One and Its Analogues

Anticancer Potential

Coumarin (B35378) and its analogues have demonstrated notable antitumor activities by interfering with different stages of cancer development. nih.gov These mechanisms include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting critical enzymes involved in DNA replication and repair. nih.govnih.gov

The cytotoxic (cell-killing) effects of coumarin derivatives have been evaluated across a range of human cancer cell lines. These studies are crucial in the initial screening for potential anticancer agents.

For instance, a series of acetoxycoumarin derivatives were tested for their in vitro cytotoxic activity against A549 human lung cancer cells and CRL 1548 rat liver cancer cells. One particular analogue, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), demonstrated the highest cytotoxicity in the tested cell lines, with a 50% lethal dose (LD50) of 48.1 μM in A549 cells and 45.1 μM in CRL 1548 cells after 48 hours of treatment. nih.gov Other derivatives in the same study showed less potency, with LD50 values greater than 100 μM. nih.gov

Another study synthesized a library of structurally related coumarins and tested their antiproliferative activity. The derivative 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one was identified as a promising compound, showing an IC50 value of 8.47 μM in HCT-116 human colon carcinoma cells. nih.gov This highlights the potential of the 4-chloromethyl group, which is also present in 4-(chloromethyl)-6-ethyl-2H-chromen-2-one.

Further research on other coumarin analogues has also shown significant cytotoxic effects. A thiazol-hydrazono-coumarin hybrid, compound 2b , exhibited potent cytotoxicity with IC50 values of 0.0136 µM against the MCF-7 breast cancer cell line and 0.015 µM against the A-549 lung cancer cell line. nih.gov

Table 1: Cytotoxicity of Selected Coumarin Analogues in Various Cancer Cell Lines

Compound Cancer Cell Line Activity (IC50/LD50) Reference 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate A549 (Lung) 48.1 μM (LD50) tandfonline.com 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate CRL 1548 (Liver) 45.1 μM (LD50) tandfonline.com 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one HCT-116 (Colon) 8.47 μM (IC50) nih.gov Thiazol-hydrazono-coumarin hybrid (2b) MCF-7 (Breast) 0.0136 µM (IC50) nih.gov Thiazol-hydrazono-coumarin hybrid (2b) A-549 (Lung) 0.015 µM (IC50) nih.gov

The anticancer activity of coumarins is often linked to their ability to inhibit specific proteins that are crucial for cancer cell survival and proliferation.

DNA topoisomerases are enzymes that regulate the topological state of DNA and are vital for processes like DNA replication and transcription. nih.gov Their inhibition can lead to DNA damage and ultimately cell death, making them a key target for cancer therapy. mdpi.comyoutube.com

Several coumarin derivatives have been identified as topoisomerase inhibitors. A study on tacrine-coumarin hybrids revealed that all tested compounds completely inhibited the activity of human topoisomerase I. nih.gov The most active compounds in this series, 1c and 1d , which feature a longer chain between the tacrine (B349632) and coumarin components, were particularly effective at inhibiting the proliferation of A549 lung cancer cells. nih.gov This suggests that the inhibition of topoisomerase I may be a key mechanism for the anticancer effects of these coumarin analogues. nih.gov While topoisomerase II is also a target for anticancer drugs, the tacrine-coumarin hybrids in this particular study did not show significant inhibition of topoisomerase IIα. nih.govfrontiersin.org

Protein kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, proliferation, and survival. The dysregulation of kinases like Cyclin-Dependent Kinase 4 (CDK4) and AKT is a common feature in many cancers.

CDK4 Inhibition: CDK4 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, preventing cancer cell proliferation. nih.gov A synthetic coumarin derivative, 4-flourophenylacetamide-acetyl coumarin (4-FPAC), was found to arrest the cell cycle at the G0/G1 phase by modulating the expression of CDK4 and CDK2 in A549 lung cancer cells. nih.gov Another study focusing on thiazol-hydrazono-coumarin hybrids identified a lead compound, 2b , with significant CDK4 inhibitory activity, showing an IC50 of 0.036 µM. nih.gov

AKT Inhibition: The PI3K/AKT signaling pathway is crucial for cell survival and is often hyperactivated in cancer. A study on the coumarin derivative 4-FPAC showed that it could impede metastasis in A549 cells by downregulating key proteins, a process that was linked to the PI3K/AKT pathway. nih.gov This suggests that some coumarin analogues may exert their anticancer effects by interfering with this critical survival pathway.

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. nih.govresearchgate.net Its overexpression in many cancers helps malignant cells evade apoptosis and contributes to resistance against chemotherapy. nih.govnih.gov Therefore, inhibiting Mcl-1 is an attractive strategy for cancer treatment. nih.gov

A study investigating a series of coumarin derivatives for their Mcl-1 inhibitory activity found that the presence of a catechol (dihydroxybenzene) group was crucial for this activity. nih.gov The introduction of a hydrophobic, electron-withdrawing group at the C-4 position of the coumarin ring, similar to the chloromethyl group in this compound, was found to enhance Mcl-1 inhibitory capacity. nih.govnih.gov Among the tested compounds, 4-trifluoromethyl-6,7-dihydroxycoumarin displayed the most potent Mcl-1 inhibition with an IC50 value of 1.21 ± 0.56 μM. nih.govnih.gov

Table 2: Mcl-1 Inhibitory Activity of Selected Coumarin Analogues

Compound Inhibitory Activity (IC50) Reference 4-trifluoromethyl-6,7-dihydroxycoumarin 1.21 ± 0.56 μM [1, 2] Coumarin 33 Ki value of 4.06 ± 0.05 μM nih.gov 6,7-dihydroxycoumarin 1 Ki value of 1.49 ± 0.04 μM nih.gov 7,8-dihydroxycoumarin 21 Ki value of 1.75 ± 0.032 μM nih.gov

Inducing DNA damage in cancer cells is a well-established anticancer strategy. Some coumarin derivatives have been shown to cause DNA damage or to enhance the DNA-damaging effects of other agents.

A study on a coumarin-chalcone hybrid, 7-methoxy-3-(E)-3-(3,4,5-trimethoxyphenyl) acryloyl-2H-chromen-2-one (4-MET), demonstrated that it could provide a chemoprotective effect against DNA damage induced by the mutagen cyclophosphamide. tandfonline.comresearchgate.net The mechanism for this protective effect may involve the prevention of damage, interaction with detoxifying enzymes, and the induction of DNA repair pathways. tandfonline.comresearchgate.net Conversely, another study showed that O-epoxycoumarin derivatives, particularly one with a 4,5-epoxypentane functionalization at the C-7 position of the coumarin ring, exhibited DNA damaging activity in a yeast cell model. nih.gov Furthermore, some coumarin derivatives have been shown to protect against DNA damage induced by a bleomycin-iron complex, indicating a complex role in modulating DNA integrity. nih.gov

Inhibition of Specific Cellular Targets

Antimicrobial Efficacy

The coumarin nucleus is a recurring motif in compounds exhibiting antimicrobial properties. The introduction of various substituents on the benzopyrone ring can significantly influence their activity against a broad range of pathogens, including bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Coumarin derivatives have demonstrated notable antibacterial activity, with their mechanism of action often attributed to the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. The structure-activity relationship (SAR) of coumarin derivatives indicates that the nature and position of substituents on the coumarin ring play a critical role in their antibacterial potency.

| Coumarin Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Osthenol | Bacillus cereus | 62.5 | researchgate.net |

| Osthenol | Staphylococcus aureus | 125 | researchgate.net |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus cereus | 0.75 mg/ml | researchgate.net |

| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | Escherichia coli | 1.5 mg/ml | researchgate.net |

Antifungal and Antitubercular Properties

Coumarin derivatives have also been investigated for their efficacy against fungal and mycobacterial pathogens. The antifungal activity of coumarins is thought to be structure-dependent, with certain substituents significantly enhancing their potency. For example, the presence of a hydroxyl group at the C-7 position and chloro substituents have been associated with significant antifungal properties. cabidigitallibrary.org While specific data for this compound is not available, studies on related compounds are informative. For instance, 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones have demonstrated broad-spectrum antifungal activity with IC50 values as low as 0.2 µg/mL against various fungal strains. researchgate.net

In the context of tuberculosis, coumarin-containing derivatives are considered a promising class of anti-tubercular agents. nih.govmdpi.comnih.gov The coumarin scaffold has attracted interest for the development of new drugs against Mycobacterium tuberculosis. nih.gov For example, 4-((bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones have shown promising activity against M. tuberculosis with a low MIC of 25 μg/mL. researchgate.net Another study on N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazides reported significant activity against Mycobacterium tuberculosis ATCC 27294, with MIC values ranging from 50-100 μg/mL. researchgate.net

| Coumarin Analogue | Fungal/Mycobacterial Strain | Activity (MIC/IC50 in µg/mL) | Reference |

|---|---|---|---|

| Osthenol | Fusarium solani | 125 | encyclopedia.pub |

| 6-Nitrocoumarin | Fusarium solani | 125 | encyclopedia.pub |

| 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones | Aspergillus fumigatus | 0.2 (IC50) | researchgate.net |

| 4-((Bis(2-chloroethyl)amino)methyl)-2H-chromen-2-ones | Aspergillus niger | 0.2 (IC50) | researchgate.net |

| N'-benzylidene-2-oxo-2H-chromene-3-carbohydrazides | Mycobacterium tuberculosis ATCC 27294 | 50-100 | researchgate.net |

Anti-Inflammatory Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Coumarins have been recognized for their anti-inflammatory properties, which are exerted through various mechanisms. researchgate.net These include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Studies on various coumarin derivatives have demonstrated their potential to reduce inflammation. For example, certain 4-hydroxycoumarin (B602359) derivatives have been shown to significantly attenuate colonic damage in a rat model of colitis. biorxiv.org The anti-inflammatory effect of coumarins can be influenced by the substituents on the coumarin ring. While specific IC50 values for this compound are not documented, research on analogues provides insights. For instance, a study on novel coumarin derivatives revealed that some compounds exhibited significant inhibitory effects on COX-2 activity, with IC50 values as low as 12.2 µM. nih.gov The presence of an ethyl group at the C-6 position might contribute to the lipophilicity of the molecule, potentially enhancing its anti-inflammatory activity.

| Coumarin Analogue | Assay/Target | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Coumarin Derivative C3 | COX-2 Inhibition | 12.2 | nih.gov |

| Coumarin Derivative C2 | COX-2 Inhibition | 25.09 | nih.gov |

| Fraxetin | LTB4 Inhibition | 1-75 | researchgate.net |

| Esculetin | LTB4 Inhibition | 1-75 | researchgate.net |

Antioxidant Properties and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Coumarins, particularly those with hydroxyl substitutions, are known to possess antioxidant properties. encyclopedia.pub Their antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

The antioxidant potential of coumarins is highly dependent on their substitution pattern. For example, dihydroxy-substituted coumarins are generally more effective radical scavengers than their monohydroxy counterparts. While this compound lacks a hydroxyl group, the presence of an electron-donating ethyl group at the C-6 position could potentially contribute to its antioxidant capacity. nih.gov Studies on various coumarin derivatives have reported a wide range of antioxidant activities. For instance, some novel coumarin derivatives have shown potent antioxidant activity in the DPPH assay, with some compounds exhibiting stronger activity than the standard antioxidant ascorbic acid. nih.govmdpi.com

| Coumarin Analogue | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Coumarin-hydroxytyrosol hybrid | DPPH | 26.58 µM | nih.gov |

| 6,7-dihydroxy-4-methylcoumarin | Superoxide scavenging | IC50 < 10 µM | nih.gov |

| Compound 4 (methyl-, nitro-, amino-substituted) | DPPH | 10 µg/mL | mdpi.comencyclopedia.pub |

| Compound 5 (methyl-, nitro-, amino-substituted) | DPPH | 42.90 µg/mL | mdpi.comencyclopedia.pub |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Coumarins have emerged as a promising class of compounds with potential antileishmanial activity. nih.gov

Several studies have reported the in vitro leishmanicidal activity of various coumarin derivatives against different Leishmania species. The efficacy of these compounds is influenced by their structural features. For example, a study on 3-substituted isocoumarins demonstrated potential in vitro leishmanicidal activity with IC50 values ranging from 0.56 to 84.38 µg/mL. While specific data for this compound is lacking, the general activity of coumarin analogues suggests its potential in this area. For instance, certain coumarin derivatives have shown IC50 values of 223 µM and 524 µM against L. major promastigotes. nih.govnih.gov The presence of an alkyl substituent, such as the ethyl group at the C-6 position, has been noted in some active p-coumaric acid derivatives, suggesting it could contribute to antileishmanial potency. acs.org

| Coumarin Analogue | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| 3-Substituted isocoumarin (B1212949) (3y) | Leishmania major | 0.56 µg/mL | |

| 3-Substituted isocoumarin (3x) | Leishmania major | 0.89 µg/mL | |

| 6-Amino-3-(1,3-benzodioxol-5-yl)-2H-chromen-2-one (C2) | Leishmania major | 524 µM | nih.govnih.gov |

| 3-(1,3-Benzodioxol-5-yl)-6-{[(1E)-2-phenylethenyl]amino}-2H-chromen-2-one (C3) | Leishmania major | 223 µM | nih.govnih.gov |

Enzyme Inhibition Studies

The ability of coumarins to interact with and inhibit various enzymes is a key aspect of their diverse pharmacological activities. Coumarin derivatives have been investigated as inhibitors of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and carbonic anhydrases (CAs). nih.govsysrevpharm.org

The inhibitory activity of coumarins is highly dependent on their substitution pattern. For example, a study on chlorinated coumarin derivatives demonstrated proficient activity against both AChE and BChE. nih.gov Another study on 4-hydroxycoumarin derivatives reported enzyme inhibition activity against carbonic anhydrase-II with IC50 values of 263 µM and 456 µM for two of the tested compounds. researchgate.netscielo.br While there is no specific enzyme inhibition data for this compound, the presence of the chloromethyl group at the C-4 position and the ethyl group at the C-6 position could confer specific inhibitory properties against certain enzymes. For instance, 4-chloro-substituted coumarin benzenesulfonamide (B165840) has shown high inhibitory activity against hCA IX and hCA XII with Ki values of 20.2 nM and 6.0 nM, respectively. mdpi.com

| Coumarin Analogue | Enzyme | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-Hydroxy-6-nitrocoumarin derivative (2) | Carbonic Anhydrase-II | 263 µM (IC50) | researchgate.netscielo.br |

| 4-Hydroxy-6-nitrocoumarin derivative (6) | Carbonic Anhydrase-II | 456 µM (IC50) | researchgate.netscielo.br |

| 4-chloro-substituted coumarin benzenesulfonamide (20a) | hCA IX | 20.2 nM (Ki) | mdpi.com |

| 4-chloro-substituted coumarin benzenesulfonamide (20a) | hCA XII | 6.0 nM (Ki) | mdpi.com |

| Coumarin-triazole (19a) | AChE | 3.6 µM (IC50) | acs.org |

| Coumarin-triazole (19a) | BChE | 2.8 µM (IC50) | acs.org |

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

The coumarin scaffold is a recognized platform for the development of inhibitors targeting enzymes involved in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (Acetylcholinesterase - AChE, and Butyrylcholinesterase - BChE). nih.govresearchgate.net Modifications at various positions on the coumarin ring, particularly at C3, C4, and C7, have been shown to significantly influence the potency and selectivity of these inhibitors. nih.govscienceopen.com

Research into 4-substituted-7-benzyloxy-2H-chromen-2-one derivatives has yielded potent and selective inhibitors of MAO-B. nih.gov The 4-(chloromethyl) group serves as a key intermediate for synthesizing various 4-aminomethyl derivatives. Studies on a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones revealed that the nature of the substituent on the basic amino group at C4 and on the benzyloxy ring at C7 plays a crucial role in the inhibitory activity against both MAO and ChE enzymes. scienceopen.com

For instance, structural modifications around the benzyloxy group at the C7 position have been shown to markedly affect MAO-B affinity. scienceopen.com The introduction of halogens (such as Cl, Br, and F) at the meta-position of the benzyloxy ring resulted in compounds with nanomolar-level selective MAO-B inhibition and micromolar inhibition of cholinesterases. scienceopen.com Specifically, the presence of a 3-chlorobenzyloxy moiety at the C7 position in conjunction with a methylaminomethyl group at C4 led to a highly potent and selective MAO-B inhibitor. nih.gov This highlights the importance of the substitution pattern for achieving dual-targeting activity. nih.govscienceopen.com

Below are the inhibitory activities of selected 4-substituted coumarin analogues against human (h) MAO-A, MAO-B, AChE, and BChE.

Table 1: Inhibitory Activity of 4-Substituted Coumarin Analogues against MAO and ChE Enzymes

| Compound Name | R | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | AChE % Inhibition @ 10 µM | BChE % Inhibition @ 10 µM |

|---|---|---|---|---|---|

| 7-(Benzyloxy)-4-[(dimethylamino)methyl]-2H-chromen-2-one | H | > 100 | 0.440 | 26 | 17 |

| 7-[(3-Chlorobenzyl)oxy]-4-[(dimethylamino)methyl]-2H-chromen-2-one | 3-Cl | > 100 | 0.057 | 45 | 49 |

| 7-[(3-Bromobenzyl)oxy]-4-[(dimethylamino)methyl]-2H-chromen-2-one | 3-Br | > 100 | 0.038 | 51 | 55 |

| 7-[(3-Fluorobenzyl)oxy]-4-[(dimethylamino)methyl]-2H-chromen-2-one | 3-F | > 100 | 0.025 | 50 | 52 |

Data sourced from Catto et al. (2016). scienceopen.com

Cytochrome P450 Inhibition and Other Metabolic Enzymes

The interaction of coumarin derivatives with cytochrome P450 (CYP) enzymes is of significant interest, as these enzymes are central to drug metabolism. researchgate.netnih.gov Inhibition of CYP enzymes can lead to drug-drug interactions, altering the safety and efficacy of co-administered therapeutic agents. nih.govdrugbank.com Coumarins can act as substrates, competitive inhibitors, or mechanism-based inhibitors of various CYP isoforms. researchgate.netnih.gov

While extensive data on the CYP inhibition profile of this compound itself is unavailable, studies on its analogues provide some insights. A comprehensive biopharmacological profiling of 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate, a potent MAO-B inhibitor, noted that the compound exhibited only "slight inhibition of selected cytochrome P450s". nih.gov

Further in silico predictions for the closely related analogue, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one, suggest a potential for inhibition of specific CYP isoforms. nih.gov Additionally, research on other 4-substituted coumarin analogues has demonstrated inhibitory activity against specific steroidal CYP enzymes. For example, optimization of 7-(benzyloxy)-4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one led to potent inhibitors of CYP11B1 (steroid-11β-hydroxylase), an enzyme involved in cortisol biosynthesis.

The table below summarizes the available inhibitory data and predictions for these analogues.

Table 2: Cytochrome P450 (CYP) Inhibition Profile of 4-Substituted Coumarin Analogues

| Compound Name | CYP Isoform | Activity | Value |

|---|---|---|---|

| 7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one | CYP2C19 | Predicted Inhibitor | - |

| CYP2C9 | Predicted Non-inhibitor | - | |

| CYP2D6 | Predicted Non-inhibitor | - | |

| CYP3A4 | Predicted Non-inhibitor | - | |

| 7-(Benzyloxy)-4-(1H-imidazol-1-ylmethyl)-2H-chromen-2-one | CYP11B1 | IC₅₀ | 72 nM |

| 4-(1H-Imidazol-1-ylmethyl)-7-{[3-(trifluoromethoxy)benzyl]oxy}-2H-chromen-2-one | CYP11B1 | IC₅₀ | 5 nM |

Predictive data sourced from DrugBank (2010). nih.gov Experimental data sourced from Stefanachi et al. (2015).

The interaction of coumarins with CYPs is complex; for instance, 7-benzyloxy-4-(trifluoromethyl)coumarin is a known substrate for CYP3A4 and CYP1A2 and is used in assays to probe their activity. researchgate.net This dual role as both substrate and potential inhibitor underscores the need for careful evaluation of any new coumarin-based therapeutic agent for its effect on metabolic enzymes.

Impact of Substituent Position and Nature on Biological Activity

The biological effects of coumarin derivatives are profoundly influenced by the nature and position of substituents on the core scaffold. The unique chemical structure of coumarin, consisting of a fused benzene (B151609) and pyrone ring, allows for interactions with various biological targets through mechanisms such as hydrogen bonding, hydrophobic interactions, and π-stacking. researchgate.net

The substituent at the C4 position of the coumarin ring plays a significant role in modulating the compound's biological activity. The introduction of a chloromethyl group (-CH₂Cl) at this position introduces a reactive electrophilic site. This alkylating functionality can form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of enzymes or receptors, leading to irreversible inhibition. This mechanism is a key feature of certain enzyme inhibitors, such as chloromethyl ketone derivatives which are known to target serine and cysteine proteases. jocpr.com

The presence of a halogenated alkyl group like chloromethyl can enhance the lipophilicity of the molecule, which may facilitate its transport across cellular membranes. Studies on related 4-substituted coumarins have shown that the nature of the substituent at C4 is crucial for various biological activities, including anticancer and anticoagulant effects. nih.gov For instance, the introduction of a methyl group at C4 has been shown to be important for the antioxidant efficiency of some coumarins. mdpi.com The replacement of the methyl group with a more reactive chloromethyl group is a strategic modification aimed at enhancing interaction with biological targets.

Substituents on the benzenoid ring of the coumarin scaffold, such as the ethyl group at position 6, primarily influence the molecule's pharmacokinetic and pharmacodynamic properties through steric and electronic effects. The ethyl group is a relatively small, lipophilic, and electron-donating group.

The presence of an alkyl group at C6 can enhance the compound's lipophilicity, potentially improving its absorption and distribution. In the context of anticancer activity, studies have shown that alkylation at position 6 of the coumarin nucleus can induce apoptosis in cancer cells. mdpi.com The electronic-donating nature of the ethyl group can also modulate the electron density of the entire ring system, which can affect the binding affinity of the molecule to its biological target. For example, in a series of 6-substituted coumarin derivatives, the nature of the substituent at this position was found to influence their vasorelaxant activity. mdpi.com

The following table presents data on the in vitro anticancer activity of a series of 6-substituted coumarin derivatives against the HeLa cancer cell line, illustrating the impact of the C6-substituent on cytotoxicity.

Data sourced from a study on coumarin-pyrazole hybrids, illustrating the effect of substitution on the coumarin ring. nih.gov

The benzenoid and pyrone rings form the core pharmacophore of coumarin and are essential for its biological activity. Substitutions on these rings can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Benzenoid Ring: Substitutions on the benzene ring (positions 5, 6, 7, and 8) can significantly alter the biological activity. For instance, hydroxylation, particularly at position 7, is often associated with antioxidant properties. The introduction of electron-withdrawing groups, such as nitro or halogen groups, or electron-donating groups, such as methoxy (B1213986) or alkyl groups, can modulate the molecule's activity. Studies on dihydroxycoumarins have highlighted their potential as anticancer agents. nih.gov The position of these substituents is crucial; for example, substitutions at the 6- and 7-positions have been shown to be critical for the antifungal activity of some coumarin derivatives. researchgate.net

Pyrone Ring: The α-pyrone ring contains a lactone functionality, which is a key structural feature for the biological activity of many coumarins. The double bond at the 3,4-position is crucial for the molecule's reactivity and fluorescence properties. Substitutions at the C3 and C4 positions have a profound impact on the biological profile. As discussed, the C4 position is a key site for introducing reactive groups. The C3 position can also be modified to enhance activity; for example, the introduction of aryl groups or other heterocyclic rings at C3 has been explored to develop potent anticancer agents. researchgate.net

The following table illustrates the effect of substituents on the pyrone ring of coumarin derivatives on their antifungal activity against Alternaria solani and Botrytis cinerea.

Data adapted from a study on the fungicidal activity of 4-(3,4-dichloroisothiazole)-7-hydroxy coumarin derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For coumarin derivatives, 2D and 3D-QSAR models have been developed to predict their activity and to guide the design of new, more potent analogues. nih.gov

In a typical QSAR study, a set of known coumarin analogues and their corresponding biological activities are used to build a mathematical model. This model is based on various molecular descriptors that quantify the physicochemical properties of the compounds, such as steric, electronic, and hydrophobic features. The resulting QSAR model can then be used to predict the activity of novel, untested compounds. For instance, a 3D-QSAR study on 8-substituted coumarin derivatives as antifungal agents identified the key steric and electronic features required for high activity. nih.gov Such models can provide valuable insights into the SAR of this compound and guide the rational design of more effective derivatives.

Pharmacophore Elucidation and Optimization

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For coumarin derivatives, pharmacophore models have been successfully developed for various biological targets, including acetylcholinesterase and α-glucosidase. A pharmacophore model for a particular biological activity can be generated based on a set of active coumarin analogues. This model can then be used as a 3D query to screen large compound libraries to identify new potential hits.

For this compound, a pharmacophore model could be developed based on its known biological activity and that of its analogues. The key pharmacophoric features would likely include the aromatic ring system, the lactone carbonyl group as a hydrogen bond acceptor, the hydrophobic ethyl group, and the electrophilic chloromethyl group. This model could then be used to design and optimize new analogues with improved activity by modifying the substituents to better fit the pharmacophore.

Conclusion

4-(chloromethyl)-6-ethyl-2H-chromen-2-one is a specialized derivative within the medicinally significant coumarin (B35378) family. While not a therapeutic agent itself, its true value lies in its utility as a synthetic building block. Its synthesis via the Pechmann condensation is well-established, and its reactivity is centered on the versatile chloromethyl group. This functional handle enables the straightforward creation of more complex molecules and the development of sophisticated research tools, such as fluorescent probes and labeling agents, thereby facilitating advancements in medicinal chemistry, chemical biology, and materials science.

Mechanistic Insights into the Biological Action of Chromen 2 One Derivatives

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.

Ligand-Protein Interaction Analysis

The analysis of ligand-protein interactions for chromen-2-one derivatives reveals that their binding is often governed by a combination of hydrophobic interactions, hydrogen bonds, and sometimes halogen bonds. The coumarin (B35378) scaffold, being largely nonpolar, frequently engages in hydrophobic interactions with corresponding residues in a protein's active site. marmara.edu.tr For instance, in studies of coumarin derivatives with acetylcholinesterase, the coumarin ring system has been shown to interact with aromatic residues like tryptophan and tyrosine through π-π stacking. nih.gov

| Interaction Type | Potential Interacting Residues (Examples from related coumarins) | Role of Substituents on 4-(chloromethyl)-6-ethyl-2H-chromen-2-one |

| Hydrophobic Interactions | Phenylalanine, Leucine, Valine, Alanine | The ethyl group at C6 and the core benzene (B151609) ring of the coumarin structure can form van der Waals forces with nonpolar amino acid side chains. |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Tyrosine | The carbonyl oxygen at C2 of the chromen-2-one ring is a potential hydrogen bond acceptor. |

| π-π Stacking | Tryptophan, Tyrosine, Phenylalanine | The aromatic system of the chromen-2-one core can stack with the aromatic rings of these amino acids. |

| Halogen Bonding | Electron-rich atoms (e.g., oxygen in carbonyl groups of the peptide backbone) | The chlorine atom of the chloromethyl group at C4 can act as a halogen bond donor. |

Prediction of Binding Affinities and Binding Modes

The binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the binding interaction between a ligand and its target protein. researchgate.net Molecular docking programs can predict binding affinities by calculating a scoring function that estimates the free energy of binding. For various coumarin derivatives, these predicted affinities have shown a good correlation with experimentally determined values. acs.org

For this compound, it is anticipated that the binding mode would involve the insertion of the substituted coumarin ring into a hydrophobic cavity of a target protein. The specific orientation would likely be guided by the formation of hydrogen bonds involving the carbonyl oxygen and potential halogen bonds from the chloromethyl group. The ethyl group would further anchor the molecule within the hydrophobic pocket. Docking studies on similar 4-substituted coumarins have demonstrated that the nature and size of the substituent at the 4-position can significantly alter the binding mode and affinity. nih.gov

| Compound Type | Example Target Protein | Predicted Binding Affinity Range (kcal/mol) (from related compounds) | Key Interacting Residues (from related compounds) |

| 4-Substituted Coumarins | Acetylcholinesterase | -7 to -11 | Trp84, Tyr130, Phe330 |

| Coumarin-Triazole Hybrids | Estrogen Receptor-α | -8 to -10 | Leu346, Thr347, Asp351 |

| 4-Hydroxycoumarin (B602359) Derivatives | Tyrosine Kinase | -6 to -9 | Lys72, Glu93, Val127 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex compared to the static view from molecular docking. researchgate.net By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose, reveal conformational changes in the protein upon ligand binding, and identify the role of solvent molecules in the interaction. nih.govnih.gov

For coumarin derivatives, MD simulations have been used to validate docking results and to understand the flexibility of the ligand within the binding site. researchgate.net These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex will typically show low RMSD fluctuations over the simulation time. Furthermore, MD can highlight the persistence of key interactions, such as hydrogen bonds, providing stronger evidence for their importance in the binding mechanism. mdpi.com In the context of this compound, an MD simulation would be invaluable to confirm the stability of its predicted binding pose and to observe the dynamic behavior of the chloromethyl and ethyl substituents within the active site.

Identification of Molecular Targets and Pathways

The biological effects of coumarin derivatives are mediated by their interaction with specific molecular targets, which in turn modulate various cellular pathways. nih.govfrontiersin.org Research on a wide array of coumarins has identified several key protein families as potential targets.

One of the most studied areas is the anti-cancer activity of coumarins. frontiersin.orgfrontiersin.org These compounds have been shown to target proteins involved in cell cycle regulation, apoptosis, and signal transduction. nih.govfrontiersin.org For example, some coumarins inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest. nih.gov Others can modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. frontiersin.org The B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis, are also targeted by some coumarin derivatives. nih.gov

In the context of neurodegenerative diseases, coumarins have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are implicated in Alzheimer's disease. nih.gov Monoamine oxidases (MAO-A and MAO-B), which are targets for antidepressant and anti-Parkinsonian drugs, are also inhibited by certain coumarin derivatives. nih.gov

Given the structural features of this compound, it is plausible that it could interact with one or more of these targets. The presence of the reactive chloromethyl group suggests that it might act as an irreversible inhibitor by forming a covalent bond with a nucleophilic residue in the active site of a target enzyme.

| Potential Molecular Target Class | Specific Examples | Associated Pathway/Disease |

| Kinases | Cyclin-Dependent Kinases (CDKs), PI3K | Cell Cycle Control, Cancer |

| Apoptosis Regulators | Bcl-2 family proteins | Apoptosis, Cancer |

| Esterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Neurotransmission, Alzheimer's Disease |

| Oxidoreductases | Monoamine Oxidases (MAO-A, MAO-B) | Neurotransmitter Metabolism, Depression, Parkinson's Disease |

| Carbonic Anhydrases | CA IX, CA XII | pH Regulation, Cancer |

In Vitro and In Vivo Mechanistic Validation Approaches

Computational predictions from molecular docking and MD simulations must be validated through experimental methods. In vitro and in vivo studies are essential to confirm the biological activity and elucidate the precise mechanism of action of a compound. nih.govumcutrecht.nl

In vitro assays are the first step in this validation process. For enzyme inhibitors, kinetic studies are performed to determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive, or irreversible). nih.gov For example, if this compound were predicted to inhibit AChE, its activity would be tested using the Ellman's method. nih.gov Cellular assays are also crucial to assess the compound's effect on biological processes. For instance, its anti-proliferative activity against cancer cell lines could be measured using an MTT assay, and its ability to induce apoptosis could be confirmed by flow cytometry or western blotting for apoptotic markers like cleaved caspase-3. nih.gov

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate the compound's efficacy and to gain further mechanistic insights in a more complex biological system. umcutrecht.nl For example, if this compound showed anti-cancer activity in vitro, its effect on tumor growth could be assessed in a mouse xenograft model. umcutrecht.nl Similarly, its potential antidepressant effects could be investigated using behavioral models in rodents, such as the forced swim test. mdpi.com

| Validation Approach | Example Technique | Information Gained |

| In Vitro | Enzyme Inhibition Assays (e.g., Ellman's for AChE) | IC50, Ki, mode of inhibition |

| Cell Proliferation Assays (e.g., MTT) | Cytotoxicity, anti-proliferative effects | |

| Apoptosis Assays (e.g., Flow Cytometry, Western Blot) | Induction of programmed cell death | |

| In Vivo | Mouse Xenograft Models | Anti-tumor efficacy in a living organism |

| Behavioral Models (e.g., Forced Swim Test) | Antidepressant or other CNS effects |

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound This compound is not available. Published research containing the explicit Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and specific reactivity descriptors (chemical hardness, softness, electrophilicity, and nucleophilicity) for this exact molecule could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings that adhere to the provided outline. The creation of such an article would require fabricating data, which would violate the principles of scientific accuracy. General discussions of theoretical methods or data from analogous but different compounds would not meet the strict requirement of focusing solely on "this compound."

Computational and Theoretical Investigations

Reactivity Descriptors

Mulliken Atomic Charges

Mulliken population analysis is a method of assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons and the chemical reactivity of different sites. These calculations are typically performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method. For coumarin (B35378) derivatives, DFT methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or 6-311+G(2df,2p) are commonly employed to optimize the molecular geometry and calculate electronic properties. bohrium.comresearchgate.netresearchgate.net

In the structure of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, the distribution of atomic charges is heavily influenced by the electronegativity of the oxygen and chlorine atoms. The oxygen atoms of the lactone ring (C=O and the ether linkage) are expected to carry the most significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atom attached to the chlorine are anticipated to be electropositive.

While specific Mulliken charge data for this compound is not available in the cited literature, a representative analysis of a related compound, 4-chloromethyl-7-hydroxycoumarin, calculated using the M06-2X/6-311+G(2df,2p) level of theory, can provide illustrative insights. researchgate.net The charge distribution highlights the electrophilic and nucleophilic centers within the molecule.

Table 1: Representative Mulliken Atomic Charges for a Substituted 4-Chloromethylcoumarin Derivative (Note: This data is for a related compound and serves as an illustrative example.)

| Atom | Charge (a.u.) |

|---|---|

| O (carbonyl) | -0.5 to -0.6 |

| O (ether) | -0.4 to -0.5 |

| C (carbonyl) | +0.6 to +0.7 |

| C4 (attached to chloromethyl) | +0.2 to +0.3 |

| Cl | -0.1 to -0.2 |

| Aromatic Carbons | Variable |

This interactive table is based on general findings for coumarin derivatives and illustrates expected charge distributions.

Pharmacokinetic and Pharmacodynamic Prediction (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov These computational models help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. mdpi.com

Absorption and Distribution Profiling

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. For coumarin derivatives, these properties can be predicted using various computational tools such as SwissADME and QikProp. nih.govmdpi.comjchr.org These programs calculate key physicochemical descriptors like molecular weight, lipophilicity (logP), water solubility, and polar surface area.

For this compound, its structure suggests moderate lipophilicity due to the presence of the ethyl group and the aromatic system, which would favor absorption. Coumarin derivatives often show high gastrointestinal absorption. jchr.org Predictions for related compounds suggest that they generally adhere to Lipinski's Rule of Five, indicating good oral bioavailability. jchr.org The blood-brain barrier (BBB) permeability is another important parameter; for many coumarins, moderate to good BBB penetration is predicted, although this can be highly dependent on the specific substituents. jchr.org

Table 2: Predicted Physicochemical and ADME Properties for a Representative Coumarin Derivative

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule |

| logP (Lipophilicity) | 2.0 - 4.0 | Oral Absorption |

| Water Solubility | Moderately Soluble | Bioavailability |

| Gastrointestinal Absorption | High | Oral Bioavailability |

| BBB Permeant | Yes/No (variable) | CNS Activity |

This interactive table is based on general predictions for coumarin derivatives from in silico studies. nih.govjchr.org

Metabolism Pathway Predictions

The metabolism of coumarins is predominantly mediated by the cytochrome P450 (CYP) family of enzymes in the liver. acs.org In silico models can predict which CYP isoforms are likely to metabolize a given compound. For coumarin derivatives, CYP1A1, CYP1A2, and CYP1B1 are often implicated in their metabolism. acs.org

The potential sites of metabolism on this compound would include the ethyl group (aliphatic hydroxylation), the aromatic ring (aromatic hydroxylation), and potentially O-dealkylation if methoxy (B1213986) groups were present. The 4-chloromethyl group could also be a site for metabolic transformation. Molecular docking studies on related coumarins have shown that the orientation of the molecule within the active site of CYP enzymes determines the primary site of metabolism. acs.org For instance, studies on 3-phenylcoumarins have elucidated how different substitutions influence their interaction and subsequent oxidation by CYP1 enzymes. acs.org

In Silico Toxicity Assessment and Risk Evaluation

Toxicity prediction is a critical component of ADMET profiling. Computational tools can assess the potential for mutagenicity, tumorigenicity, hepatotoxicity, and other adverse effects. For coumarin derivatives, some structural alerts for toxicity may be flagged depending on the substituents. researcher.life For example, the core coumarin structure itself can sometimes be associated with hepatotoxicity in sensitive individuals, although this is highly dose-dependent.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. ias.ac.inbohrium.com Coumarin derivatives are known to possess significant NLO properties due to their extended π-conjugated system and intramolecular charge transfer (ICT) characteristics. ias.ac.in

The NLO properties, such as the first-order hyperpolarizability (β₀), can be predicted using quantum chemical calculations, typically with DFT methods. bohrium.comgrowingscience.com These calculations have shown that the magnitude of the NLO response in coumarins is highly dependent on the nature and position of electron-donating and electron-withdrawing groups on the coumarin scaffold. bohrium.com For instance, studies on 6- and 7-substituted coumarins have demonstrated that the position of a donor group can significantly influence the charge transfer and, consequently, the hyperpolarizability. bohrium.com

In this compound, the ethyl group at the 6-position acts as a weak electron-donating group, while the chloromethyl group at the 4-position has electron-withdrawing character. This donor-acceptor substitution pattern across the coumarin ring system is expected to induce NLO properties. Theoretical investigations on similar substituted coumarins have confirmed that such substitutions can lead to substantial β₀ values, making them promising candidates for NLO applications. ias.ac.ingrowingscience.com The calculations involve analyzing the HOMO-LUMO energy gap, dipole moments, and the extent of charge transfer upon excitation. bohrium.com

Future Perspectives and Research Directions

Development of Novel Chromen-2-one Lead Compounds

The development of new lead compounds from the chromen-2-one core is an active area of research, driven by the scaffold's proven biological relevance. tandfonline.comresearchgate.net Scientists are focused on synthesizing novel derivatives and evaluating their therapeutic potential against various diseases. Research efforts include the design of 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety, which have shown significant antimicrobial properties. nih.gov

In one study, a series of these triazole-containing compounds were synthesized and tested against several fungal and bacterial strains. nih.gov The results were promising, with all synthesized compounds showing excellent activity against fungi like Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. nih.gov Notably, their activity against Aspergillus fumigatus surpassed that of the reference drug, miconazole. nih.gov Certain derivatives also demonstrated potent antibacterial effects, with compound 10e being particularly active against Pseudomonas aeruginosa. nih.gov In silico pharmacokinetic analyses identified several of these compounds as strong lead candidates for future investigation due to their predicted low toxicity, high drug-likeness scores, and good oral bioavailability. nih.gov

Another area of exploration involves creating novel 4-hydroxy-chromene-2-one derivatives. These compounds have been synthesized and tested for antimicrobial activity, showing that their effectiveness is dependent on the nature of the substituent attached to the benzopyran core. nih.gov For instance, one derivative, compound 13b , exhibited a very strong growth inhibitory effect against the fungus C. albicans. nih.gov These studies underscore the strategy of modifying the basic chromen-2-one structure to discover new lead compounds with enhanced and specific biological activities. nih.govnih.gov

Table 1: Selected Novel Chromen-2-one Lead Compounds and Their Bioactivity

| Compound/Derivative Class | Target/Activity | Key Findings | Reference |

| 2H-chromen-2-one with 1,2,3-triazole moiety (e.g., 10e) | Antifungal, Antibacterial | Showed superior activity against Aspergillus fumigatus compared to miconazole. Compound 10e was most active against Pseudomonas aeruginosa. | nih.gov |

| 4-hydroxy-chromene-2-one derivatives (e.g., 13b) | Antimicrobial | Compound 13b showed the strongest growth inhibitory potential against C. albicans with an inhibition zone of 30-37 mm. | nih.gov |

| 2H-chromen-2-one derivatives | Antioxidant | Showed moderate antiradical activity and a prolonged antioxidant effect in models of lipid peroxidation. | researchgate.net |

Advanced Synthetic Methodologies for Enhanced Greenness and Efficiency

Traditional methods for synthesizing chromen-2-ones, such as the Pechmann, Knoevenagel, or Perkin reactions, often rely on harsh conditions, toxic reagents, and stoichiometric amounts of mineral or Lewis acids, leading to poor yields and environmental concerns. asianpubs.orgechemcom.com Consequently, there is a significant push towards developing advanced synthetic methodologies that are more efficient, cost-effective, and environmentally benign, aligning with the principles of green chemistry. chemijournal.comresearchgate.net

Modern approaches focus on the use of heterogeneous catalysts, microwave irradiation, and solvent-free reaction conditions. echemcom.comchemijournal.com For example, an efficient solid-phase synthesis of chromen-2-one derivatives via Knoevenagel condensation has been described, which proceeds by grinding salicylaldehydes and ethyl acetate (B1210297) derivatives with a catalyst like ZrOCl₂·8H₂O. asianpubs.org This method was found to be superior to conventional heating in terms of both reaction time and product yield. asianpubs.org Similarly, the use of a heterogeneous catalyst, HClO₄·SiO₂, in a solvent-free environment has been shown to produce good yields of chromen-2-ones in shorter reaction times. echemcom.com

Microwave-assisted synthesis represents another significant advancement. nih.govresearchgate.net It offers advantages over conventional heating by reducing reaction times, minimizing chemical waste, and often improving yields. orientjchem.orgchemijournal.com The Pechmann condensation, a cornerstone of coumarin (B35378) synthesis, has been successfully adapted to microwave-assisted, solvent-free conditions using various catalysts, demonstrating the viability of these green techniques. orientjchem.orgresearchgate.net

Table 2: Comparison of Synthetic Methodologies for Chromen-2-one

| Method | Conditions | Catalyst Example | Advantages | Reference |

| Conventional Heating | Neat conditions, heating | ZrOCl₂·8H₂O | Standard procedure | asianpubs.org |

| Solid-Phase (Grinding) | Room temperature, mortar and pestle | ZrOCl₂·8H₂O | Faster reaction time, higher yield, solvent-free | asianpubs.orgchemijournal.com |

| Microwave Irradiation | Solvent-free | HClO₄·SiO₂, various solid acids | Rapid, high yield, reduced waste, energy efficient | orientjchem.orgechemcom.comresearchgate.net |

| Ultrasonic Irradiation | Sonication | Ionic liquids | Environmental benefits, high product yields | echemcom.com |

Integration of Multi-Targeting Approaches in Drug Design

The traditional "one target, one drug" paradigm in drug discovery is increasingly being challenged, especially for complex, multifactorial diseases like cancer and neurodegenerative disorders. csmres.co.uknih.gov There is a growing recognition that drugs often exert their effects by interacting with multiple targets. csmres.co.uk This has led to the rise of polypharmacology and the rational design of multi-target-directed ligands (MTDLs)—single compounds engineered to modulate multiple targets simultaneously. nih.govresearchgate.net

The chromen-2-one scaffold is an excellent candidate for the development of MTDLs. Its derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors, showcasing its promiscuous yet tunable nature. tandfonline.comresearchgate.netorientjchem.org For complex illnesses where multiple pathways are dysregulated, a multi-target approach could offer superior efficacy and a lower likelihood of developing resistance compared to single-target agents or combination therapies. nih.gov

Designing MTDLs is a significant challenge, requiring a delicate balance to achieve optimal binding affinity for multiple targets while maintaining favorable pharmacokinetic properties and avoiding off-target toxicity. nih.gov Computational methods, or Computer-Aided Drug Design (CADD), are invaluable in this endeavor. nih.gov Techniques like virtual screening, molecular docking, and QSAR (Quantitative Structure-Activity Relationship) can screen vast libraries of compounds and predict their interactions with multiple targets, accelerating the identification of promising MTDL candidates. researchgate.netnih.gov This in silico approach helps to rationalize the design process and reduce the time and cost associated with experimental testing. nih.gov

Clinical Translation Potential of Chromen-2-one Derivatives

The ultimate goal of drug discovery is the successful clinical translation of a compound into an approved therapy. The chromene scaffold has already demonstrated this potential. A notable example is Crolibulin™ (EPC2407) , a chromene derivative that has advanced into Phase I/II clinical trials for the treatment of advanced solid tumors. orientjchem.org The progression of Crolibulin™ into clinical studies highlights the therapeutic promise of this class of compounds.

Furthermore, while they are chromone-4-ones and not chromen-2-ones, the market presence of drugs like Disodium cromoglycate and Nedocromil sodium for treating asthma and allergic rhinitis validates the clinical utility of the broader benzopyranone skeleton. tandfonline.com These successes provide a strong rationale for the continued development of novel chromen-2-one derivatives.

However, the path to clinical translation is arduous. A comprehensive assessment of a compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties is critical. tandfonline.com Many promising compounds reported in preclinical studies lack this thorough evaluation, which is essential to support their advancement into clinical trials. tandfonline.com The future success of chromen-2-one derivatives will depend on rigorous preclinical validation to identify the most viable candidates for human studies.

Overcoming Challenges in Chromen-2-one Drug Discovery

Despite the promise of the chromen-2-one scaffold, its development is not without challenges. A primary hurdle is the translation of preclinical findings into clinical efficacy. nih.govcas.org Animal models, a cornerstone of preclinical research, often fail to accurately predict human responses, leading to high failure rates in clinical trials, particularly in Phase II. nih.govcas.org

Specific challenges related to chromone-based drugs include variable patient response and poor oral absorption for some derivatives, which required the development of alternative administration routes like inhalation for drugs such as Disodium cromoglycate. tandfonline.com Furthermore, a significant issue in the field is the lack of comprehensive biological evaluation for many newly synthesized compounds; often, the full mechanism of action or the specific molecular targets are not clearly identified. tandfonline.comresearchgate.net

Overcoming these obstacles requires a multi-pronged approach:

Improved Preclinical Models: Developing more predictive models, potentially using induced pluripotent stem cells (iPSCs) or advanced human-relevant systems, could improve the translation of lab results to patients. cas.org

Comprehensive Profiling: Rigorous and early assessment of pharmacokinetic and pharmacodynamic properties is needed to select only the most promising candidates for further development. tandfonline.com

Collaborative Research: Greater collaboration between academic labs, industry, and government, including the sharing of negative results from failed trials, could prevent the duplication of effort and save significant time and resources. nih.gov

Target Identification: Investing in detailed mechanism-of-action studies to fully understand how these compounds work will enable more rational drug design and patient selection in the future. researchgate.net

Addressing these challenges will be crucial for unlocking the full therapeutic potential of 4-(chloromethyl)-6-ethyl-2H-chromen-2-one and the wider family of chromen-2-one derivatives. tandfonline.comnih.gov

Q & A

Q. What are the established synthetic routes for 4-(chloromethyl)-6-ethyl-2H-chromen-2-one, and how can reaction conditions be optimized?